molecular formula C25H26N2O B3874357 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B3874357
M. Wt: 370.5 g/mol
InChI Key: MIRVUBSPVJWZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as DPT, is a psychoactive drug that belongs to the class of tryptamines. It is a synthetic compound that was first synthesized in the 1970s by Alexander Shulgin, a famous chemist and pharmacologist. DPT has gained popularity in recent years due to its unique properties and potential therapeutic applications.

Mechanism of Action

11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one acts as a partial agonist of 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and perception. It also acts as a weak agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have a unique mechanism of action that differs from other psychoactive drugs. It has been suggested that 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one may have therapeutic potential in the treatment of depression, anxiety, and other psychiatric disorders.
Biochemical and Physiological Effects:
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, a neurotransmitter that is involved in mood regulation. It has also been shown to increase the levels of dopamine, a neurotransmitter that is involved in reward and motivation. 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have a unique pattern of effects on brain activity, which suggests that it may have therapeutic potential in the treatment of depression, anxiety, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one in lab experiments include its unique mechanism of action and potential therapeutic applications. The limitations of using 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one in lab experiments include its low yield of synthesis, its potential for abuse, and the lack of research on its long-term effects.

Future Directions

There are several future directions for research on 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to study its long-term effects on the brain and body. Finally, further research is needed to optimize the synthesis method of 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one and increase its yield.

Scientific Research Applications

11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to have a unique mechanism of action that differs from other psychoactive drugs. 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one acts as a serotonin agonist, which means that it binds to and activates serotonin receptors in the brain. This leads to an increase in the levels of serotonin, a neurotransmitter that is involved in mood regulation.

properties

IUPAC Name

11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c28-25-13-7-12-24-22-14-19(16-27(24)25)15-26(17-22)18-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,19,22-23H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRVUBSPVJWZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 2
Reactant of Route 2
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 3
Reactant of Route 3
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 4
Reactant of Route 4
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 5
Reactant of Route 5
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 6
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

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